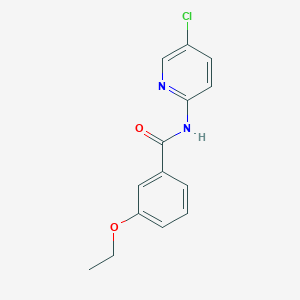
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
准备方法
The synthesis of N-(5-chloropyridin-2-yl)-3-ethoxybenzamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
科学研究应用
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide has been extensively studied for its applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation, but it is known to affect various cellular processes, including signal transduction and gene expression.
相似化合物的比较
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide can be compared with other similar compounds, such as:
- N-(5-chloro-2-pyridinyl)-2-(2-nitrophenoxy)acetamide
- N-(5-chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide
- 2-[(5-chloro-2-pyridinyl)amino]-2-oxo-acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ethoxybenzamide moiety, which imparts distinct chemical and biological properties .
属性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-12-5-3-4-10(8-12)14(18)17-13-7-6-11(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |
InChI 键 |
NXGSAKIHPNAJNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B317208.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B317209.png)
![N-(4-bromobenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B317213.png)
![2-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317215.png)
![4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317220.png)
![N-(4-bromobenzoyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B317221.png)
![4-bromo-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B317222.png)
![propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B317224.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)acetamide](/img/structure/B317227.png)
![PROPAN-2-YL 4-[(4Z)-4-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317228.png)
![2-{2-[(2-Fluorobenzyl)oxy]phenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317229.png)
![2-{2-[(4-Fluorobenzyl)oxy]phenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317230.png)
![Isopropyl 4-{2-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylene]hydrazino}benzoate](/img/structure/B317231.png)
![4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B317232.png)
